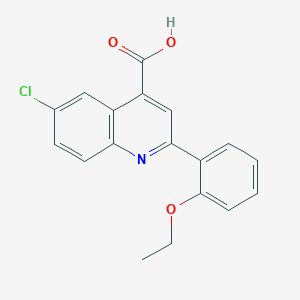

6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid typically involves the reaction of 2-ethoxyaniline with 2-chlorobenzoyl chloride, followed by cyclization and subsequent carboxylation . The reaction conditions often include the use of solvents such as ethanol and catalysts like copper salts .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen or add hydrogen to

Biological Activity

6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a chloro group and an ethoxyphenyl moiety, which enhances its biological activity. The general structure can be represented as:

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:

- EGFR Inhibition : Quinoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), a critical player in many cancers. For instance, compounds related to this class have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity against EGFR kinase .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells. This is evidenced by significant upregulation of apoptotic markers such as p53 and caspase 9 .

- Antiproliferative Effects : In vitro studies have shown that this compound exhibits strong antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's IC50 values suggest it is more effective than standard chemotherapeutics like doxorubicin .

The mechanisms underlying the biological activity of this compound include:

- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Inhibition of SIRT3 : Some derivatives related to this compound have been identified as SIRT3 inhibitors, which play a role in metabolic regulation and cancer progression . This inhibition can lead to altered cellular metabolism and enhanced therapeutic efficacy.

Anti-inflammatory Properties

In addition to anticancer activity, quinoline derivatives have demonstrated anti-inflammatory effects . Studies have shown that these compounds can reduce inflammation in macrophages without significant cytotoxicity, making them potential candidates for treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Effectiveness (IC50) | Mechanism |

|---|---|---|

| Anticancer | Low micromolar | EGFR inhibition, apoptosis induction |

| Anti-inflammatory | Moderate | Reduction of inflammatory markers |

| Cytotoxicity | Significant | Induction of cell cycle arrest |

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative effects of quinoline derivatives on various cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis in MCF-7 and HeLa cells .

- Mechanistic Insights : Research utilizing flow cytometry revealed that treatment with this compound resulted in G1 phase arrest in cancer cells, further confirming its role as an effective anticancer agent .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a chloro group and an ethoxyphenyl substituent on the quinoline ring. These structural elements contribute to its unique reactivity and biological activity.

Chemistry

- Synthesis Building Block : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly quinoline derivatives. Its unique structure allows for various chemical transformations, making it a valuable reagent in organic synthesis.

- Catalyst Development : It is utilized in developing new catalytic processes, enhancing reaction efficiency in organic chemistry.

Biology

- Biological Activity : Research indicates that 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid exhibits antimicrobial and anticancer properties. It has been shown to influence cellular processes such as apoptosis and cell cycle regulation.

- Enzyme Interaction Studies : The compound is employed as a probe in proteomics research to study interactions with specific enzymes, including topoisomerases and alkaline phosphatases, which are critical for DNA replication and cellular signaling.

Medicine

- Pharmaceutical Development : Investigations into its potential as a therapeutic agent are ongoing, focusing on its efficacy against various cancers and infectious diseases. The compound's ability to induce apoptosis in cancer cells makes it a candidate for cancer therapy.

- Antitubercular Activity : Recent studies have highlighted its potential against Mycobacterium tuberculosis, demonstrating that derivatives of quinoline carboxylic acids can inhibit DNA gyrase, an essential enzyme for bacterial survival .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of quinoline derivatives, this compound was tested for its ability to induce apoptosis in MCF-7 cells. The results indicated significant cytotoxicity with an IC50 value of approximately 5 μM.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 5.0 |

| Compound B | K-562 | 3.5 |

| Compound C | HeLa | 4.2 |

Case Study 2: Antitubercular Activity

A recent study focused on the design and synthesis of new analogs based on quinoline carboxylic acids for antitubercular activity. The findings demonstrated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, inhibiting DNA gyrase effectively at concentrations as low as 1 μM .

Properties

IUPAC Name |

6-chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-17-6-4-3-5-12(17)16-10-14(18(21)22)13-9-11(19)7-8-15(13)20-16/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUKMVSZQUJNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208279 | |

| Record name | 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897560-14-4 | |

| Record name | 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897560-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(2-ethoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.